molecular formula C17H16N2O4S B2939822 N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 380568-86-5

N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

カタログ番号: B2939822
CAS番号: 380568-86-5
分子量: 344.39
InChIキー: WVTGQGBGTXTREV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (CAS: 663169-01-5) is a benzothiazole-derived acetamide characterized by a 1,1,3-trioxo-2,3-dihydrobenzothiazole core linked to a 2-phenylethyl group via an acetamide bridge. This compound belongs to a class of molecules studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities . Its structural uniqueness lies in the electron-withdrawing sulfone groups on the benzothiazole ring, which influence electronic distribution and intermolecular interactions, such as hydrogen bonding and π-stacking .

特性

IUPAC Name

N-(2-phenylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16(18-11-10-13-6-2-1-3-7-13)12-19-17(21)14-8-4-5-9-15(14)24(19,22)23/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTGQGBGTXTREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

科学的研究の応用

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide (C₁₅H₁₂N₂O₅S)

  • Substituent : 4-Hydroxyphenyl group.
  • Key Features: The phenolic hydroxyl group enables hydrogen bonding (N–H···O and O–H···O) and π-stacking interactions (center-to-center distances: 3.929–3.943 Å), enhancing crystal packing stability .
  • Pharmacokinetics: Demonstrates a shorter elimination half-life and higher clearance than acetaminophen, suggesting reduced risk of hepatotoxicity .

N-(Adamantan-1-yl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide

  • Substituent : Bulky adamantane group.

N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-[(Substituted)Thio/Piperazine]acetamides

  • Substituent : Methylenedioxybenzothiazole with thio/piperazine side chains.
  • Activity : Compound 3c (IC₅₀ = 0.030 µM) shows acetylcholinesterase (AChE) inhibition comparable to donepezil, a reference Alzheimer’s drug .
Pharmacological and Physicochemical Comparisons
Compound Name Substituent Molecular Weight Key Activity/Property Reference
Target Compound 2-Phenylethyl 356.4 (calc.) Under investigation
N-(4-Hydroxyphenyl) analogue 4-Hydroxyphenyl 332.33 Analgesic, shorter half-life
Adamantane derivative Adamantane ~395.5 (calc.) Sortase A inhibition (IC₅₀ = 6.2 µM)
3c (Methylenedioxybenzothiazole) Piperazine ~420.4 (calc.) AChE inhibition (IC₅₀ = 0.030 µM)
N-(2-Methylphenyl)-triazolobenzothiazole 2-Methylphenyl/triazole 354.45 Antimicrobial (structural data only)

Key Observations :

  • Electron-Withdrawing Groups: The 1,1,3-trioxo group enhances metabolic stability but may reduce solubility compared to non-sulfonated analogues .
  • Substituent Bulk : Bulky groups (e.g., adamantane) improve target specificity but may hinder bioavailability .
  • Hydrogen Bonding: Phenolic or amide hydrogens facilitate crystal lattice stability, influencing formulation and storage .

Therapeutic Potential and Challenges

  • Challenges :
    • Solubility : Sulfone groups may limit aqueous solubility, necessitating prodrug strategies .
    • Toxicity : Benzothiazole derivatives require rigorous toxicity screening to mitigate risks observed in earlier analgesics (e.g., hepatotoxicity) .

生物活性

N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight488.61 g/mol
Molecular FormulaC28H28N2O4S
LogP4.3398
Polar Surface Area69.439 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Recent studies suggest that derivatives of benzothiazole, including N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide, may exert their biological effects through multiple mechanisms:

  • Inhibition of Oncogenic Pathways : The compound has been noted for its ability to inhibit receptor tyrosine kinases (RTKs), particularly the Met receptor pathway. This inhibition can disrupt cancer cell signaling and proliferation .
  • Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression by altering phosphorylation levels in critical pathways such as PI3K-Akt. This leads to mitotic failure in cancer cells .
  • Induction of Apoptosis : The compound may also promote programmed cell death in malignant cells by activating apoptotic pathways.

Case Studies

Several studies have explored the efficacy of N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines with distinct genetic backgrounds. Results showed significant inhibition of tumor growth and survival rates in cell lines harboring Met mutations .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumorigenesis and improved survival rates compared to control groups. The absence of major side effects suggests a favorable safety profile .

Comparative Analysis

To further understand the biological activity of N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide compared to similar compounds, a comparative analysis is provided below:

Compound NameMechanism of ActionEfficacy in Cancer Models
N-(2-phenylethyl)-2-(1,1,3-trioxo...)Inhibition of RTKs; Apoptosis inductionSignificant tumor growth inhibition
2-phenylimidazo[2,1-b]benzothiazole derivativesRTK inhibition; Cell cycle arrestEffective across multiple cancer types
Other benzothiazole derivativesVaries; often RTK-relatedVariable efficacy

Q & A

Q. What are the standard synthetic routes for preparing N-(2-phenylethyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via amide coupling reactions. A common approach involves refluxing an activated acyl derivative (e.g., 1-adamantylacetyl imidazole) with a benzothiazol-2-amine derivative in solvents like chloroform or dichloromethane. For example, in structurally similar compounds, yields of ~22% were achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent under reflux for 3–6 hours . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to chloroform.
  • Catalyst use : Triethylamine is often added to neutralize HCl byproducts, improving reaction efficiency .
  • Temperature control : Prolonged heating (e.g., 6 hours at 100°C) ensures complete conversion but may require recrystallization from ethanol or methanol for purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the phenylethyl group (δ ~7.2–7.4 ppm for aromatic protons) and the benzothiazole-trioxo moiety (δ ~2.6–3.8 ppm for methylene/methine groups) .
  • IR spectroscopy : Confirm amide C=O stretches (~1668 cm⁻¹) and sulfonamide S=O vibrations (~1267 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯N and C–H⋯O interactions) to validate planar conformations of the benzothiazole core .
  • Elemental analysis : Verify purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its stability and intermolecular interactions?

Methodological Answer: X-ray diffraction reveals that the benzothiazole-trioxo group adopts a planar conformation stabilized by conjugation, while the phenylethyl substituent occupies a gauche position relative to the acetamide backbone. Key interactions include:

  • Classical hydrogen bonds : N–H⋯N linkages form dimers (R²₂(8) motifs), contributing to thermal stability .
  • Non-classical interactions : C–H⋯O and S⋯S contacts (3.62–3.94 Å) create ribbons or sheets, influencing solubility and melting points .
  • π-stacking : Alternating benzothiazole and phenyl rings exhibit centroid distances of ~3.93 Å, affecting solid-state packing and potential co-crystallization strategies .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer: SAR studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increases antioxidant activity, as seen in analogues with IC₅₀ values of 10–50 µM in DPPH assays .
  • Backbone flexibility : Replacing the phenylethyl group with bulkier substituents (e.g., adamantyl) enhances membrane permeability but may reduce aqueous solubility .
  • Hydrogen-bond donors : Adding hydroxyl groups (e.g., para-OH on phenyl) improves interactions with biological targets (e.g., enzymes) via O–H⋯O/N hydrogen bonds .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer: Discrepancies often arise from:

  • Reagent purity : Impure EDC or amines can reduce coupling efficiency; use freshly distilled reagents .
  • Crystallization conditions : Slow evaporation from ethanol (vs. methanol) may yield larger crystals but lower overall yields .
  • Bioassay variability : Standardize antioxidant assays (e.g., DPPH radical scavenging) with controls like ascorbic acid to normalize results .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer: Advanced techniques include:

  • Molecular docking : Simulate binding to active sites (e.g., COX-2 or NADPH oxidase) using software like AutoDock Vina, prioritizing residues with S=O or amide groups for hydrogen bonding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) for target-ligand interactions .
  • Fluorescence quenching : Monitor tryptophan residue changes in proteins upon compound binding to infer conformational shifts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。